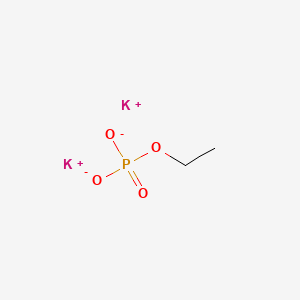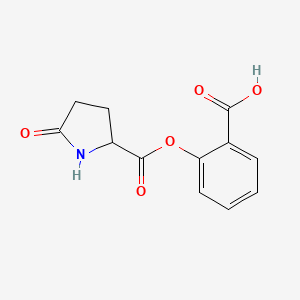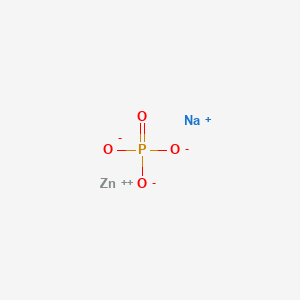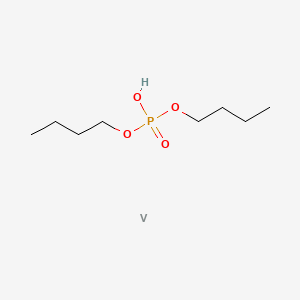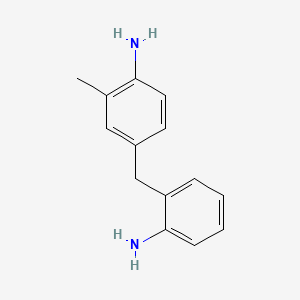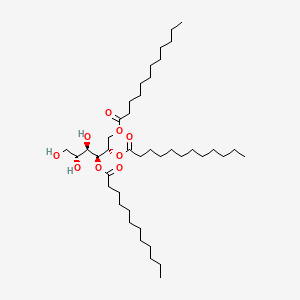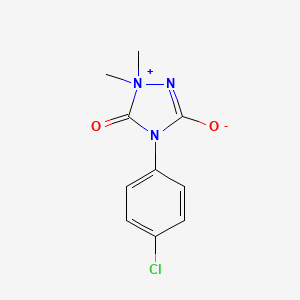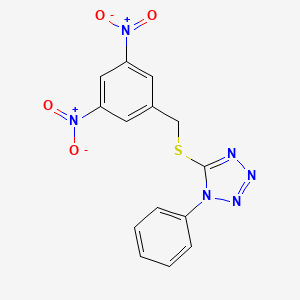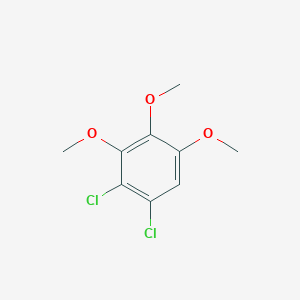
1,2-Dichloro-3,4,5-trimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-3,4,5-trimethoxybenzene is an organic compound with the molecular formula C9H10Cl2O3 It is a derivative of benzene, where two chlorine atoms and three methoxy groups are substituted at the 1, 2, 3, 4, and 5 positions, respectively
Métodos De Preparación
The synthesis of 1,2-Dichloro-3,4,5-trimethoxybenzene typically involves the chlorination of 3,4,5-trimethoxybenzene. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to meet industrial standards.
Análisis De Reacciones Químicas
1,2-Dichloro-3,4,5-trimethoxybenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically leads to the formation of corresponding quinones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are often facilitated by the presence of a base or a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,2-Dichloro-3,4,5-trimethoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Although not widely used as a drug itself, its derivatives are explored for therapeutic potential. Studies focus on its ability to modulate biological pathways and its efficacy in preclinical models.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism by which 1,2-Dichloro-3,4,5-trimethoxybenzene exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparación Con Compuestos Similares
1,2-Dichloro-3,4,5-trimethoxybenzene can be compared with other similar compounds such as:
1,3,5-Trimethoxybenzene: This compound has three methoxy groups at the 1, 3, and 5 positions but lacks chlorine atoms. It is used as a fragrance and in the synthesis of other organic compounds.
1,2,4-Trimethoxybenzene: Similar to this compound but with methoxy groups at the 1, 2, and 4 positions. It is used in the production of perfumes and as an intermediate in organic synthesis.
1,2,3-Trimethoxybenzene: This compound has methoxy groups at the 1, 2, and 3 positions and is used in the study of electron-transfer reactions.
The uniqueness of this compound lies in the presence of both chlorine and methoxy groups, which impart distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
108544-93-0 |
|---|---|
Fórmula molecular |
C9H10Cl2O3 |
Peso molecular |
237.08 g/mol |
Nombre IUPAC |
1,2-dichloro-3,4,5-trimethoxybenzene |
InChI |
InChI=1S/C9H10Cl2O3/c1-12-6-4-5(10)7(11)9(14-3)8(6)13-2/h4H,1-3H3 |
Clave InChI |
WOTKRQPAYVFPEX-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1OC)OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



